5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole
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Overview
Description
5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a bromine atom at the 5th position, a nitroethenyl group at the 6th position, and a benzodioxole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole typically involves multi-step organic reactions. One common method includes the bromination of 1,3-benzodioxole followed by nitration and subsequent introduction of the nitroethenyl group. The reaction conditions often involve the use of bromine or bromine-containing reagents, nitric acid, and suitable solvents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of reactive bromine and nitric acid.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Various nitro derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole involves its interaction with specific molecular targets. The nitroethenyl group can participate in redox reactions, affecting cellular processes. The bromine atom and benzodioxole core may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1,3-benzodioxole: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
6-nitro-1,3-benzodioxole: Lacks the bromine atom, affecting its substitution reactions.
5,6-dibromo-1,3-benzodioxole: Contains an additional bromine atom, altering its chemical properties.
Uniqueness
5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole is unique due to the presence of both bromine and nitroethenyl groups, which confer distinct reactivity and potential applications. Its combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
82040-72-0 |
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Molecular Formula |
C9H6BrNO4 |
Molecular Weight |
272.05 g/mol |
IUPAC Name |
5-bromo-6-[(E)-2-nitroethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C9H6BrNO4/c10-7-4-9-8(14-5-15-9)3-6(7)1-2-11(12)13/h1-4H,5H2/b2-1+ |
InChI Key |
UKQZUXNFVBFRRY-OWOJBTEDSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/[N+](=O)[O-])Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C[N+](=O)[O-])Br |
Origin of Product |
United States |
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